molecular formula C11H13Cl2NO2 B2405408 Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride CAS No. 2270915-04-1

Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride

Cat. No. B2405408
M. Wt: 262.13
InChI Key: MIERMPLEIQNYGB-MLBSPLJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Polymeric Protecting Groups : Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride has been explored in the context of polymeric protecting groups. Gormanns and Ritter (1994) synthesized a monomer that was homo- and copolymerized with methyl acrylate, showcasing its potential as an interesting polymeric amino protecting group (Gormanns & Ritter, 1994).

  • Leather Industry Applications : Thamizharasi, Srinivas, Sulochana, and Reddy (1999) investigated the copolymerization of 4-Chlorophenyl acrylate with methyl acrylate. They synthesized polymers that were used as binders in the leather industry, demonstrating practical applications in material science and industry (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).

  • Synthesis of Baclofen Hydrochloride : Yu Xinhong (2010) utilized methyl 3-(4-chlorophenyl) acrylate in the synthesis of Baclofen hydrochloride, an antispastic agent. This showcases its use in medicinal chemistry (Yu Xinhong, 2010).

  • Antioxidant and Antitumor Activities : El-Moneim, El‐Deen, and El-Fattah (2011) evaluated the antioxidant and antitumor activities of certain nitrogen heterocycles derived from similar chlorophenyl compounds, indicating its potential in biomedical research (El-Moneim, El‐Deen, & El-Fattah, 2011).

  • Corrosion Inhibition in Mild Steel : Baskar, Kesavan, Gopiraman, and Subramanian (2014) synthesized photo-cross-linkable polymers using a chlorophenyl compound and evaluated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating its application in material science and engineering (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).

  • Synthesis of Nitrogen Heterocycles : Kushnir, Voloshchuk, Marchenko, and Vovk (2015) synthesized ammonium salts of a related compound, showing inhibitory activity with respect to superoxide generation in mitochondria, which has implications for biomedical research (Kushnir, Voloshchuk, Marchenko, & Vovk, 2015).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

methyl (E)-2-(aminomethyl)-3-(4-chlorophenyl)prop-2-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8;/h2-6H,7,13H2,1H3;1H/b9-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIERMPLEIQNYGB-MLBSPLJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=C(C=C1)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=C(C=C1)Cl)/CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride

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